Malvidin 3-galactoside is a natural anthocyanin pigment widely found in fruits and vegetables, particularly abundant in blueberries. [, , ] This compound belongs to the flavonoid family, specifically the anthocyanidin group, and plays a significant role in imparting the vibrant colors to these fruits. [, , ] Its presence in food sources has spurred a growing interest in its potential health benefits, making it a subject of extensive scientific research. []
Malvidin 3-galactoside is predominantly found in the skins of red grapes (Vitis vinifera), blueberries (Vaccinium spp.), and other berries. It is synthesized in plants through the glycosylation of malvidin, which occurs during the biosynthesis of anthocyanins. The enzyme responsible for this process is UDP-glycosyltransferase, specifically OsUGT88C3 in rice, which facilitates the transfer of galactose to malvidin at the C-3 position of its structure .
Malvidin 3-galactoside belongs to the class of compounds known as flavonoids, more specifically within the subgroup of anthocyanins. It is classified as a glycosylated anthocyanidin due to the presence of a sugar moiety (galactose) attached to its structure.
The biosynthesis of malvidin 3-galactoside involves several enzymatic steps:
The enzymatic activity can be assessed using techniques such as real-time polymerase chain reaction (RT-PCR) to measure gene expression levels and enzyme assays to quantify product formation. The kinetic parameters of the reaction can also be analyzed to understand enzyme efficiency and substrate affinity.
The molecular formula for malvidin 3-galactoside is C_23H_25O_12. Its structure comprises:
Malvidin 3-galactoside participates in several chemical reactions:
Kinetic studies can elucidate the rates of these reactions under varying pH levels and temperatures, providing insight into stability and reactivity.
Malvidin 3-galactoside exhibits various biological activities through its interaction with cellular pathways:
Research has demonstrated that malvidin 3-galactoside can improve colonic mucosal barrier function by modulating gene expression related to tight junction proteins .
Relevant data includes solubility measurements and stability assessments under different environmental conditions.
Malvidin 3-galactoside has several applications in food science, nutrition, and pharmacology:
Malvidin 3-galactoside (C~23~H~25~ClO~12~, CID 94409) is an anthocyanin pigment consisting of the aglycone malvidin (3',5'-dimethoxy-3,4',5,7-tetrahydroxyflavylium) glycosidically linked to galactose at the C-3 position. This galactosylation differentiates it from the more common glucoside derivative and significantly influences its chemical behavior. The molecular structure features a flavylium cation backbone with two methyl groups attached to the B-ring methoxy groups at positions 3' and 5', contributing to its distinctive purple hue in acidic conditions [1] [9] [10]. The galactose moiety exists in the β-D-galactopyranose configuration, forming a chiral center that impacts its biological interactions [7] [10].
Naturally occurring in Primula sinensis, bilberries (Vaccinium myrtillus), and blueberries (Vaccinium corymbosum), this compound is biosynthesized through the phenylpropanoid pathway [9] [10]. Glycosylation enhances molecular stability and water solubility compared to the unstable aglycone malvidin. Unlike acylated anthocyanins (e.g., those with cinnamic acid esters), malvidin 3-galactoside lacks additional acyl groups, making it more susceptible to degradation under alkaline conditions [3] .
Table 1: Structural Characteristics of Malvidin 3-Galactoside
Property | Specification |
---|---|
Systematic Name | (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |
Molecular Formula | C~23~H~25~ClO~12~ |
Molar Mass | 528.89 g/mol (chloride salt) |
Glycosidic Linkage | β-1→3 linkage between galactose and malvidin |
Chromophore System | Flavylium cation (pH < 3) |
Natural Sources | Blueberries (0.5–2.1 mg/g FW), bilberries, red grapes |
Malvidin 3-galactoside exhibits pronounced pH-dependent chromism and stability. In acidic environments (pH 1–3), it exists as the red flavylium cation (λ~max~ ≈ 520 nm). As pH increases (4–6), hydration generates the colorless carbinol pseudobase, while higher pH (7–8) induces formation of blue quinonoidal anions through deprotonation [2] [10]. These transitions are reversible below pH 4 but become irreversible under neutral/alkaline conditions, leading to chalcone formation and eventual degradation [2].
Temperature critically affects stability: at 20°C, >85% remains after 24 hours (pH 3.2), but degradation accelerates to >50% loss at 90°C. Ethanol content modulates stability, with 12% ethanol (model wine systems) reducing degradation by 20–30% compared to aqueous solutions [2] . Oxygen exposure exacerbates degradation via oxidative cleavage, while light exposure catalyzes polymerization reactions.
Table 2: Stability Parameters of Malvidin 3-Galactoside
Condition | Effect | Stability Threshold |
---|---|---|
pH | ||
1.0–3.0 | Stable flavylium cation (red) | >90% retention |
4.0–6.0 | Carbinol pseudobase formation (colorless) | 40–60% retention |
>7.0 | Irreversible degradation to chalcones | <20% retention |
Temperature | ||
20°C | Minor degradation | >85% retention (24h) |
60°C | Moderate degradation | 50–60% retention (24h) |
90°C | Rapid degradation | <20% retention (24h) |
Ethanol | ||
12% (v/v) | Stabilizing effect | 20–30% loss reduction |
>30% (v/v) | Reduced copigmentation efficacy | Variable |
The compound demonstrates moderate water solubility (0.46 g/L at 25°C) due to its hydrophilic galactose moiety and cationic nature. However, its high molecular weight (528.89 g/mol) and hydrogen-bonding capacity (7 H-donors, 11 H-acceptors) limit passive diffusion across biological membranes [10]. Only ~12% of ingested malvidin glycosides are bioavailable in humans, with extensive metabolism by gut microbiota generating syringic acid and phloroglucinol derivatives [3] [10].
In vitro studies using Caco-2 cell models reveal apical-to-basolateral transport efficiency of <5% for intact malvidin 3-galactoside, significantly lower than its glucoside counterpart (8–12%) [3]. This discrepancy arises from the lack of specific transporters for galactosylated anthocyanins. Food matrices enhance bioavailability; lipid-rich components (e.g., in blueberries) improve solubility via micelle incorporation, increasing absorption 1.7-fold [8]. Nanoencapsulation techniques using pectin or chitosan have shown promise in enhancing stability and intestinal uptake by 2.5-fold in murine models [3].
Malvidin 3-galactoside constitutes 7–22% of total anthocyanins in rabbiteye blueberries (Vaccinium virgatum), ranking third in abundance after malvidin-3-glucoside (39%) and delphinidin-3-galactoside (30%) . Its bathochromic shift (λ~max~ = 525 nm in pH 1 buffer) exceeds cyanidin glycosides (λ~max~ ≈ 515 nm) due to methoxylation-enhanced electron delocalization [2] . Antioxidant capacity assays (ORAC, DPPH) show 15–20% lower radical scavenging activity versus delphinidin glycosides, attributable to reduced B-ring hydroxylation [8] [10].
Anti-inflammatory effects in endothelial cells demonstrate that 50 μM malvidin 3-galactoside inhibits TNF-α-induced VCAM-1 expression by 44.7%, outperforming cyanidin glycosides (32%) but underperforming malvidin-3-glucoside (54.4%) [8]. This bioactivity difference highlights the critical role of sugar stereochemistry: glucose’s equatorial C4-OH facilitates stronger membrane interactions than galactose’s axial orientation. Thermal stability comparisons reveal malvidin 3-galactoside degrades 1.3× faster than its glucoside analog at 80°C due to galactose’s higher susceptibility to hydrolysis .
Table 3: Comparative Properties of Key Anthocyanidin Glycosides
Property | Malvidin 3-Galactoside | Malvidin 3-Glucoside | Cyanidin 3-Galactoside | Delphinidin 3-Galactoside |
---|---|---|---|---|
Molecular Weight | 528.89 g/mol | 528.89 g/mol | 484.84 g/mol | 514.86 g/mol |
λ~max~ (pH 1.0) | 525 nm | 528 nm | 515 nm | 546 nm |
Relative Abundance in Blueberries | 7–22% | 25–39% | 3–8% | 18–30% |
DPPH IC~50~ | 18.7 μM | 17.2 μM | 14.3 μM | 12.1 μM |
TNF-α VCAM-1 Inhibition (50 μM) | 44.7% | 54.4% | 32.1% | 61.3% |
Half-life (80°C, pH 3.2) | 4.2 h | 5.5 h | 3.8 h | 3.5 h |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1